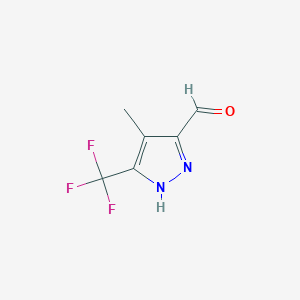

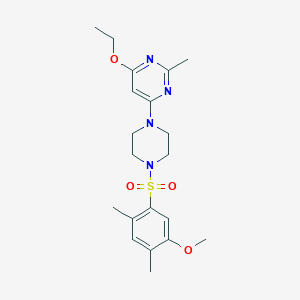

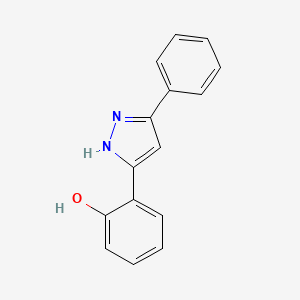

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src kinases are a group of non-receptor tyrosine kinases that play a crucial role in signal transduction pathways, cell proliferation, differentiation, and survival. SU6656 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated their utility as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for PDT applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Chemical Reactivity

Sulfonamide derivatives have been utilized in organic synthesis, demonstrating their versatility in chemical reactions. For example, solvent-dependent Baylis–Hillman reactions have been used for the synthesis of novel benzo-δ-sultam and 3-benzyl-3-hydroxy-N-methyloxindole scaffolds, showcasing the reactivity of (E)-N-(2-formylphenyl)-N-methyl-2-phenylethenesulfonamides and highlighting the potential of sulfonamide derivatives in synthetic organic chemistry (Ghandi et al., 2014).

Enzyme Inhibition and Bioactivity Studies

The synthesis and bioactivity studies of new benzenesulfonamide derivatives have demonstrated their potential as enzyme inhibitors, specifically against carbonic anhydrase (CA). Some derivatives showed significant cytotoxic activities and inhibited human cytosolic isoforms hCA I and II, indicating their potential in developing new therapeutic agents with enzyme inhibition capabilities (Gul et al., 2016).

Antimicrobial Activity

Research into new Schiff bases of sulfa drugs and their metal complexes, including those derived from benzenesulfonamide, has shown notable antimicrobial activities against various bacteria and fungi. These compounds, through their structural variations, offer insights into the design of new antimicrobial agents with potential for broad-spectrum applications (Alyar et al., 2018).

properties

IUPAC Name |

(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-23-19(13-17-9-5-6-10-18(17)14-19)15-20-24(21,22)12-11-16-7-3-2-4-8-16/h2-12,20H,13-15H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRGRQVOFDGERR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

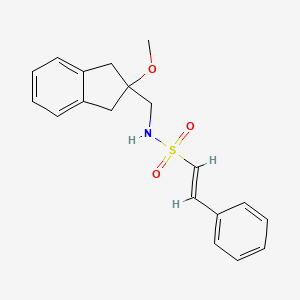

![1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2612869.png)

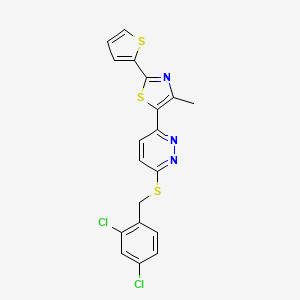

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2612871.png)

![5-Chloro-2-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2612878.png)